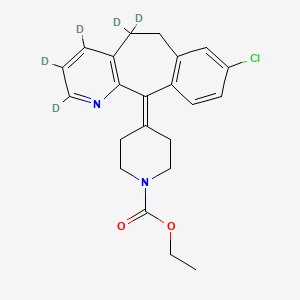
BAY-299
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY-299 is a potent and selective BRD1 and TAF1 inhibitor (IC50 values are 6 and 13 nM, respectively).
Aplicaciones Científicas De Investigación
1. Antiproliferative Effects in Cancer Cell Lines:
- BAY-299 has shown potential as a therapeutic agent in cancer treatment due to its antiproliferative effects. Studies indicate that targeting the bromodomains of TAF1, a general transcription factor, with this compound can lead to antiproliferative effects in various cancer cell lines, including K562 and H322 cells (García-Carpizo et al., 2018).
2. Mechanism of Action:
- The mechanism involves discrete transcriptional changes, suggesting that the effects of this compound might be mediated by targets beyond the bromodomains of TAF1. This differentiation in targeting suggests a potential therapeutic window for cancer treatment, particularly in cells with high levels of histone acetylation at proliferation-related genes (García-Carpizo et al., 2018).
3. Effectiveness in Acute Myeloid Leukemia:
- This compound has been evaluated for its effectiveness in treating acute myeloid leukemia (AML), a common hematopoietic malignancy. The inhibitor was found to significantly inhibit cell growth, increase cell death, and promote cell differentiation in AML cells. Additionally, it induced the expression of cell cycle inhibitor genes and pyroptosis-promoting genes, contributing to the antiproliferative effects observed in AML cell lines (Zhou et al., 2021).
Propiedades
Fórmula molecular |
C25H23N3O4 |
|---|---|
Peso molecular |
429.476 |
SMILES |
O=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O |
Apariencia |
Solid powder |
Sinónimos |
BAY-299; BAY 299; BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B1149837.png)



![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)
